Cas no 2649054-27-1 (2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene)

2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene
- 2649054-27-1
- EN300-1848182
-
- インチ: 1S/C11H10N2O3/c1-8-3-2-4-9(13(15)16)10(8)11(5-6-11)12-7-14/h2-4H,5-6H2,1H3
- InChIKey: HDYNLYKOABSCLA-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC=CC(C)=C1C1(CC1)N=C=O)=O
計算された属性
- せいみつぶんしりょう: 218.06914219g/mol
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848182-10.0g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1848182-2.5g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1848182-10g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1848182-1g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1848182-5.0g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1848182-1.0g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1848182-0.5g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1848182-0.05g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1848182-0.1g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1848182-0.25g |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene |
2649054-27-1 | 0.25g |
$906.0 | 2023-09-19 |
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzeneに関する追加情報
Research Briefing on 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene (CAS: 2649054-27-1) in Chemical Biology and Pharmaceutical Applications
2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene (CAS: 2649054-27-1) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isocyanate and nitrobenzene functional groups, exhibits potential as a versatile intermediate in drug discovery and development. Recent studies have explored its applications in targeted covalent inhibitor design, owing to the reactivity of the isocyanate moiety, which can form stable bonds with nucleophilic residues in biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene as a key building block for the synthesis of covalent kinase inhibitors. The compound's cyclopropyl ring and nitro group were found to enhance binding affinity and selectivity, respectively, toward specific kinase targets. The study highlighted its role in the development of next-generation therapeutics for oncology and inflammatory diseases, with promising in vitro and in vivo results.
Another significant application of this compound lies in its use as a probe for chemical proteomics. A recent Nature Chemical Biology paper (2024) detailed its incorporation into activity-based protein profiling (ABPP) platforms to identify and characterize reactive cysteine residues in disease-associated proteins. This approach has provided new insights into the druggability of previously underexplored targets, paving the way for innovative drug discovery campaigns.
From a synthetic chemistry perspective, 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene presents interesting challenges and opportunities. Its stability under various reaction conditions has been investigated, with findings suggesting optimal handling protocols to preserve its reactivity while minimizing decomposition. Recent advances in flow chemistry have enabled more efficient large-scale production of this compound, addressing previous limitations in its availability for research purposes.
Safety and toxicological assessments of 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene have been conducted as part of preclinical development programs. While the compound shows manageable toxicity profiles in cellular assays, researchers emphasize the need for careful handling due to the potential respiratory sensitization associated with isocyanate-containing compounds. These findings have been documented in recent regulatory submissions and safety data sheets.
Looking forward, the unique chemical properties of 2-(1-isocyanatocyclopropyl)-1-methyl-3-nitrobenzene position it as a valuable tool in medicinal chemistry. Its applications extend beyond small molecule drug development, with emerging uses in bioconjugation chemistry and materials science. Ongoing research aims to further explore its potential in creating targeted therapies with improved pharmacokinetic properties and reduced off-target effects.
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